Cas no 68255-71-0 (1-{4-(difluoromethyl)sulfanylphenyl}-2,5-dihydro-1H-pyrrole-2,5-dione)

1-{4-(Difluoromethyl)sulfanylphenyl}-2,5-dihydro-1H-pyrrole-2,5-dione is a specialized organic compound featuring a difluoromethylsulfanyl substituent attached to a phenyl ring, which is further linked to a maleimide core. This structure imparts unique reactivity and potential applications in pharmaceutical and agrochemical synthesis. The difluoromethylsulfanyl group enhances electrophilic character, making it valuable for selective modifications in cross-coupling reactions or as a building block for bioactive molecules. The maleimide moiety offers versatility for Michael additions or polymer functionalization. Its well-defined molecular architecture ensures consistency in synthetic pathways, while the fluorine incorporation may improve metabolic stability in drug development. The compound is suited for research requiring precise structural control and functional group compatibility.
1-{4-(difluoromethyl)sulfanylphenyl}-2,5-dihydro-1H-pyrrole-2,5-dione structure
68255-71-0 structure
Product name:1-{4-(difluoromethyl)sulfanylphenyl}-2,5-dihydro-1H-pyrrole-2,5-dione
CAS No:68255-71-0
MF:C11H7F2NO2S
MW:255.24058842659
MDL:MFCD02074193
CID:5017559
PubChem ID:880043

1-{4-(difluoromethyl)sulfanylphenyl}-2,5-dihydro-1H-pyrrole-2,5-dione Chemical and Physical Properties

Names and Identifiers

    • 1-{4-[(difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione
    • CBMicro_002347
    • 1-[4-(difluoromethylsulfanyl)phenyl]pyrrole-2,5-dione
    • SMSF0018308
    • STL019558
    • CB03887
    • NE22333
    • ST50272508
    • 1-[4-(difluoromethylthio)phenyl]azoline-2,5-dione
    • 1-{4-[(difluoromethyl)sulfanyl]phenyl}-1H-pyrrole-2,5-dione
    • 1-{4-(difluoromethyl)sulfanylphenyl}-2,5-dihydro-1H-pyrrole-2,5-dione
    • MDL: MFCD02074193
    • Inchi: 1S/C11H7F2NO2S/c12-11(13)17-8-3-1-7(2-4-8)14-9(15)5-6-10(14)16/h1-6,11H
    • InChI Key: ZIEKEFYFBUWELP-UHFFFAOYSA-N
    • SMILES: S(C(F)F)C1C=CC(=CC=1)N1C(C=CC1=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 333
  • XLogP3: 2.6
  • Topological Polar Surface Area: 62.7

1-{4-(difluoromethyl)sulfanylphenyl}-2,5-dihydro-1H-pyrrole-2,5-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM420547-1g
1-{4-[(difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione
68255-71-0 95%+
1g
$*** 2023-05-29
Enamine
EN300-34776-1g
1-{4-[(difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione
68255-71-0 95%
1g
$842.0 2023-09-03
Enamine
EN300-34776-0.05g
1-{4-[(difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione
68255-71-0 95%
0.05g
$197.0 2023-09-03
Enamine
EN300-34776-0.1g
1-{4-[(difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione
68255-71-0 95%
0.1g
$293.0 2023-09-03
Enamine
EN300-34776-1.0g
1-{4-[(difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione
68255-71-0 95%
1g
$842.0 2023-04-29
1PlusChem
1P019MM1-500mg
1-{4-[(difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione
68255-71-0 95%
500mg
$873.00 2024-04-22
Enamine
EN300-34776-5g
1-{4-[(difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione
68255-71-0 95%
5g
$2443.0 2023-09-03
Aaron
AR019MUD-100mg
1-{4-[(difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione
68255-71-0 95%
100mg
$428.00 2025-02-10
Aaron
AR019MUD-1g
1-{4-[(difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione
68255-71-0 95%
1g
$1183.00 2025-02-10
1PlusChem
1P019MM1-10g
1-{4-[(difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione
68255-71-0 95%
10g
$4539.00 2024-04-22

Additional information on 1-{4-(difluoromethyl)sulfanylphenyl}-2,5-dihydro-1H-pyrrole-2,5-dione

Introduction to 1-{4-(Difluoromethyl)sulfanylphenyl}-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 68255-71-0)

1-{4-(Difluoromethyl)sulfanylphenyl}-2,5-dihydro-1H-pyrrole-2,5-dione, also known by its CAS number 68255-71-0, is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrroles and is characterized by the presence of a difluoromethyl sulfanyl group attached to a phenyl ring. The combination of these functional groups imparts distinct chemical and biological properties, making it a subject of extensive research.

The molecular structure of 1-{4-(Difluoromethyl)sulfanylphenyl}-2,5-dihydro-1H-pyrrole-2,5-dione is particularly intriguing due to its potential for modulating various biological processes. The difluoromethyl sulfanyl group is known for its ability to enhance the lipophilicity and metabolic stability of molecules, which can be advantageous in drug design. Additionally, the pyrrole core provides a rigid and planar structure that can facilitate interactions with biological targets.

Recent studies have explored the pharmacological properties of 1-{4-(Difluoromethyl)sulfanylphenyl}-2,5-dihydro-1H-pyrrole-2,5-dione. One notable area of research is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against a key enzyme implicated in inflammatory diseases. The researchers found that the compound effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a therapeutic agent.

Another area of interest is the compound's ability to modulate cellular signaling pathways. Research conducted at a leading pharmaceutical company demonstrated that 1-{4-(Difluoromethyl)sulfanylphenyl}-2,5-dihydro-1H-pyrrole-2,5-dione can interfere with specific signaling cascades involved in cancer progression. The compound was shown to inhibit the activation of certain kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells. These findings highlight the compound's potential as an anticancer agent and warrant further investigation.

The synthesis of 1-{4-(Difluoromethyl)sulfanylphenyl}-2,5-dihydro-1H-pyrrole-2,5-dione has also been a focus of recent studies. A novel synthetic route was reported in Organic Letters, which involves a multi-step process starting from readily available starting materials. The method is efficient and scalable, making it suitable for large-scale production. This synthetic approach not only simplifies the preparation of the compound but also allows for the introduction of various functional groups to explore structure-activity relationships (SAR).

In addition to its therapeutic potential, 1-{4-(Difluoromethyl)sulfanylphenyl}-2,5-dihydro-1H-pyrrole-2,5-dione has been studied for its use as a tool compound in chemical biology. Its unique structural features make it an ideal candidate for probing specific biological processes and understanding the mechanisms underlying various diseases. For example, researchers at a prominent academic institution used this compound to investigate the role of specific enzymes in neurodegenerative disorders. The results provided valuable insights into the pathogenesis of these conditions and identified new targets for therapeutic intervention.

The safety profile of 1-{4-(Difluoromethyl)sulfanylphenyl}-2,5-dihydro-1H-pyrrole-2,5-dione has also been evaluated in preclinical studies. Toxicity assessments conducted using various animal models showed that the compound exhibits low toxicity at therapeutic doses. These findings are encouraging and support further development as a potential drug candidate.

In conclusion, 1-{4-(Difluoromethyl)sulfanylphenyl}-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 68255-71-0) is a promising compound with diverse applications in medicinal chemistry and chemical biology. Its unique structural features and favorable biological properties make it an attractive candidate for further research and development. Ongoing studies are expected to uncover additional therapeutic applications and contribute to our understanding of its mechanisms of action.

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